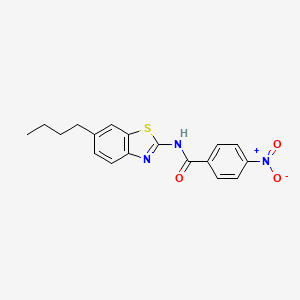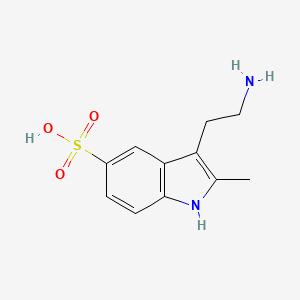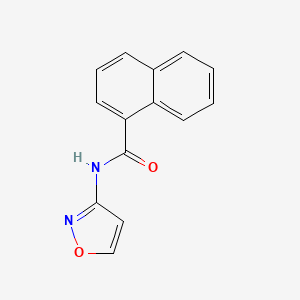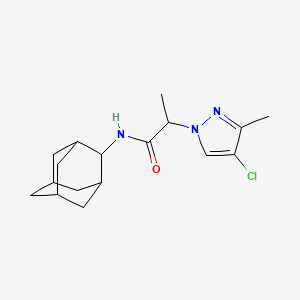![molecular formula C21H28N2O4S2 B4821063 1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIS-PP and is a piperazine derivative.
Mécanisme D'action
The mechanism of action of BIS-PP involves the inhibition of enzymes that play a crucial role in various biological processes. For example, carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme by BIS-PP can lead to the disruption of this balance and result in various pathological conditions.
Biochemical and Physiological Effects:
BIS-PP has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. BIS-PP has also been found to have antimicrobial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BIS-PP in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using BIS-PP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BIS-PP. One area of research is the development of BIS-PP-based drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another area of research is the study of the structure-activity relationship of BIS-PP and its derivatives, which can provide insights into the design of more potent inhibitors of enzymes. Additionally, the study of the pharmacokinetics and pharmacodynamics of BIS-PP can provide valuable information for the development of safe and effective drugs.
Conclusion:
In conclusion, BIS-PP is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against several enzymes, anti-inflammatory, anticancer, and antimicrobial properties make it a valuable tool for research. While its potential toxicity can limit its use in certain experiments, the study of BIS-PP and its derivatives hold promise for the development of novel drugs for the treatment of various diseases.
Applications De Recherche Scientifique
BIS-PP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, metalloproteinases, and acetylcholinesterase. BIS-PP has also been shown to have anti-inflammatory, anticancer, and antimicrobial properties.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-4-18(3)19-7-11-21(12-8-19)29(26,27)23-15-13-22(14-16-23)28(24,25)20-9-5-17(2)6-10-20/h5-12,18H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFICCAXKMBGRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-chlorobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820983.png)

![1-benzyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820997.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4821004.png)
![(3-isopropoxyphenyl){1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B4821009.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(3,4-dimethylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4821017.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)

![2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4821064.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
